3-Chloro-5-fluoro-4-methylbenzoic acid
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Overview
Description
3-Chloro-5-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-methylbenzoic acid can be achieved through several methods. One common approach involves the halogenation of 4-methylbenzoic acid, followed by selective fluorination and chlorination. The reaction conditions typically involve the use of halogenating agents such as chlorine gas or sulfuryl chloride for chlorination and fluorine gas or a fluorinating agent for fluorination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction environments to optimize the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-5-fluoro-4-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Chloro-5-fluoro-4-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The electron-withdrawing groups (chlorine and fluorine) influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoro-5-methylbenzoic acid
- 4-Fluoro-3-methylbenzoic acid
- 3-Fluoro-4-methylbenzoic acid
Uniqueness
3-Chloro-5-fluoro-4-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms on the benzene ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6ClFO2 |
---|---|
Molecular Weight |
188.58 g/mol |
IUPAC Name |
3-chloro-5-fluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |
InChI Key |
SKLUXTDGCLOLIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)O)F |
Origin of Product |
United States |
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